(+)-Lycopsamine

説明

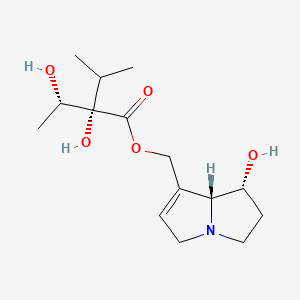

Structure

3D Structure

特性

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-ZGFBFQLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145542 | |

| Record name | Lycopsamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-07-1 | |

| Record name | (+)-Lycopsamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopsamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopsamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYCOPSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid (+)-Lycopsamine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species. PAs are a large group of heterocyclic secondary metabolites known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an examination of its biological activity, with a focus on its effects on cancer cell signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Boraginaceae family, with notable concentrations in the genera Symphytum (comfrey) and Amsinckia. It is also present in some species of the Asteraceae and Fabaceae families.[1] The concentration of this compound and its corresponding N-oxide can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions.

Quantitative Data on this compound and its N-oxide in Natural Sources

The following table summarizes the concentrations of this compound and its N-oxide reported in various plant species. It is important to note that these alkaloids often coexist, with the N-oxide form frequently being the more abundant.

| Plant Species | Family | Plant Part | Analyte | Concentration (µg/g dry weight) | Analytical Method |

| Symphytum officinale (Comfrey) | Boraginaceae | Roots | Lycopsamine N-oxide | 370 - 1610 | LC-MS/MS |

| Symphytum officinale (Comfrey) | Boraginaceae | Leaves | Lycopsamine N-oxide | 26 - 110 | LC-MS/MS |

| Symphytum officinale (Comfrey) | Boraginaceae | Leaves | Lycopsamine | 0.018 mg/g (in a specific extract) | HPLC |

| Amsinckia intermedia | Boraginaceae | Leaves | Lycopsamine/Lycopsamine N-oxide | ~7600 | HPLC-esiMS |

| Amsinckia species | Boraginaceae | Herbarium Specimens | Lycopsamine/Intermedine (as N-oxides) | 1 - 4000 | HPLC-esi(+)MS |

| Ageratum conyzoides | Asteraceae | Mixed Parts | Lycopsamine | 0.2 (also present as N-oxide) | Not Specified |

Isolation and Purification of this compound

The isolation of this compound from plant material typically involves a multi-step process including extraction, purification, and in many cases, the reduction of its naturally more abundant N-oxide form.

Experimental Protocol 1: Extraction of Pyrrolizidine Alkaloids (including Lycopsamine and its N-oxide) from Plant Material

This protocol outlines a general method for the extraction of PAs from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., Symphytum officinale roots)

-

0.05 M Sulfuric acid

-

Ammonia (B1221849) solution

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or SCX)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Acidic Extraction:

-

Macerate 100 g of the powdered plant material with 500 mL of 0.05 M sulfuric acid for 24 hours at room temperature.

-

Filter the mixture and repeat the extraction on the plant residue two more times.

-

Combine the acidic extracts.

-

-

Liquid-Liquid Extraction (for removal of non-alkaloidal compounds):

-

Wash the combined acidic extract with dichloromethane (3 x 200 mL) to remove fats and chlorophyll. Discard the organic phase.

-

-

Basification and Extraction of Free Alkaloids:

-

Adjust the pH of the aqueous extract to 9-10 with ammonia solution.

-

Extract the aqueous phase with dichloromethane (5 x 200 mL).

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude alkaloid mixture.

-

Experimental Protocol 2: Reduction of Lycopsamine N-oxide to this compound

Since lycopsamine often occurs as its N-oxide, a reduction step is necessary to obtain the tertiary amine form.

Materials:

-

Crude alkaloid extract containing lycopsamine N-oxide

-

2 M Hydrochloric acid

-

Zinc dust

-

Dichloromethane

-

Ammonia solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution and Reduction:

-

Dissolve the crude alkaloid extract in 2 M HCl.

-

Add zinc dust in small portions with stirring until the reaction is complete (can be monitored by TLC).

-

-

Work-up:

-

Filter the mixture to remove excess zinc dust.

-

Basify the filtrate to pH 9-10 with ammonia solution.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to yield the reduced alkaloid mixture containing this compound.

-

Experimental Protocol 3: Purification by Column Chromatography

Further purification of this compound can be achieved using column chromatography.

Materials:

-

Reduced alkaloid mixture

-

Silica (B1680970) gel for column chromatography

-

Solvent system (e.g., a gradient of methanol in dichloromethane)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Preparation:

-

Prepare a silica gel column using a suitable solvent such as dichloromethane.

-

-

Loading and Elution:

-

Dissolve the reduced alkaloid mixture in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1).

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Workflow for the Isolation of this compound

Biological Activity of this compound: Antiproliferative Effects

Recent studies have highlighted the potential of this compound as an anticancer agent. Research on human lung cancer A549 cells has demonstrated that lycopsamine can inhibit cell proliferation through the induction of apoptosis and autophagy.[2]

Signaling Pathway of Lycopsamine-Induced Apoptosis and Autophagy in A549 Cells

Lycopsamine has been shown to modulate the expression of key proteins involved in both apoptosis and autophagy.[2] In the context of apoptosis, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the caspase cascade.

Concurrently, lycopsamine induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is evidenced by the increased expression of the autophagy-related proteins Beclin-1 and the conversion of LC3-I to LC3-II.[2]

Conclusion

This compound represents a pyrrolizidine alkaloid of significant interest due to its presence in various medicinal and common plants and its demonstrated biological activities. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and insights into its antiproliferative effects on cancer cells. The presented protocols and data serve as a valuable resource for the scientific community to further explore the therapeutic potential of this natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug development.

References

Biological activity of (+)-Lycopsamine and its N-oxide

An In-Depth Technical Guide on the Biological Activity of (+)-Lycopsamine and Its N-oxide

Introduction

This compound and its corresponding N-oxide are naturally occurring pyrrolizidine (B1209537) alkaloids (PAs) found in numerous plant species, particularly within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2][3][4] As secondary metabolites, they serve as a defense mechanism for plants against herbivores.[3][4][5][6] Their presence in certain herbal remedies, contaminated food sources like honey and milk, and animal feed poses a significant toxicological concern for human and animal health.[7][8][9][10] Lycopsamine N-oxide is often the more prevalent form found in plant material.[1][8] This technical guide provides a comprehensive overview of the biological activities of this compound and its N-oxide, focusing on their mechanisms of toxicity, relevant signaling pathways, and the experimental protocols used for their assessment.

Core Biological Activity: Hepatotoxicity

The primary biological activity attributed to this compound and its N-oxide is severe hepatotoxicity.[1][7] The toxicity of these PAs is not inherent but is a result of metabolic activation. This bioactivation process occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][11]

Lycopsamine, a tertiary amine, is readily metabolized into highly reactive electrophilic pyrrolic esters. These metabolites can then form covalent bonds (adducts) with cellular macromolecules, including proteins and DNA.[1][11] This adduction disrupts cellular function, induces oxidative stress, and can trigger cell death pathways, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]

While Lycopsamine N-oxide is more water-soluble and generally considered a detoxification product that is more easily excreted, it is not devoid of risk.[11] It can be reduced back to the parent this compound by gut microflora and hepatic enzymes, subsequently undergoing the same toxic metabolic activation.[11][12] Therefore, although direct toxicity is lower, its potential for in vivo conversion to the more toxic form makes it a significant concern.[11] Studies have shown that lycopsamine can inhibit the proliferation, colonization, and migration of hepatocyte cells and induce apoptosis.[7][8]

Data Presentation

Table 1: Comparative Toxicity Profile of this compound and Lycopsamine N-oxide

| Toxicity Endpoint | This compound | Lycopsamine N-oxide | Rationale for Difference |

| In Vitro Cytotoxicity | More Cytotoxic | Less Cytotoxic | Lycopsamine is readily metabolized by liver enzymes to form reactive pyrrolic esters.[11] |

| Genotoxicity | Genotoxic (presumed) | Potentially Genotoxic | Genotoxicity is linked to the formation of DNA adducts by reactive metabolites.[11] The N-oxide can be reduced to the parent compound.[11] |

| In Vivo Acute Toxicity | More Toxic (presumed) | Less Toxic (presumed) | The tertiary amine form (lycopsamine) undergoes more efficient metabolic activation than the N-oxide form.[11] |

Table 2: Physicochemical Properties

| Property | This compound | Lycopsamine N-oxide |

| Molecular Formula | C₁₅H₂₅NO₅ | C₁₅H₂₅NO₆ |

| Molar Mass | 299.36 g/mol [4] | 315.36 g/mol [13][14] |

| CAS Number | 10285-07-1[4] | 95462-15-0[8][13][14] |

| Appearance | Not specified | White to light yellow solid[13] |

| Solubility | Not specified | Slightly soluble in chloroform (B151607) and methanol[13] |

Signaling Pathways and Mechanisms of Action

The cellular damage induced by the reactive metabolites of lycopsamine involves the activation of specific stress and cell death signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway

A key mechanism implicated in the hepatotoxicity of lycopsamine is the induction of Endoplasmic Reticulum (ER) stress. This leads to the activation of the Unfolded Protein Response (UPR). Specifically, treatment with a mixture of intermedine (B191556) and lycopsamine has been shown to activate the PERK/eIF2α/ATF4/CHOP signaling pathway, a hallmark of the UPR.[7] This pathway ultimately leads to apoptosis.

Caption: ER Stress-induced apoptosis via the PERK/eIF2α/ATF4/CHOP pathway.

Mitochondrial-Mediated Apoptosis Pathway

The toxic metabolites can also directly impact mitochondria, triggering the intrinsic pathway of apoptosis.[9] This involves the activation of pro-apoptotic proteins like Bax, which increases the permeability of the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.[9]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicological properties of this compound and its N-oxide.

Metabolic Activation and Toxicity Mechanism

The toxicity of both this compound and its N-oxide is contingent upon their metabolic processing in the liver. The following diagram illustrates this critical activation pathway.

Caption: Metabolic activation of Lycopsamine and Lycopsamine N-oxide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Cell Seeding: Plate cells (e.g., human hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound or Lycopsamine N-oxide. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24 or 48 hours).[7]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment: Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during anaphase).

-

Cell Culture: Culture suitable cells (e.g., human peripheral blood lymphocytes or a cell line like L5178Y) to a sufficient density.

-

Compound Exposure: Treat cells with a range of concentrations of the test compound, including positive and negative controls, for a period covering one to two cell cycles.

-

Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis in the presence of the test substance.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Slide Preparation: Resuspend cells in a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score a predetermined number of binucleated cells for the presence of micronuclei.

-

Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.[1]

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein. Quantify protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CHOP, anti-caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.[7]

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.

Extraction and Purification from Plant Material

This protocol outlines a general method for isolating Lycopsamine N-oxide from plant sources like Symphytum officinale (comfrey).[13][15]

Caption: Workflow for extraction and purification of Lycopsamine N-oxide.

Conclusion

This compound and its N-oxide exhibit significant biological activity, primarily characterized by dose-dependent hepatotoxicity.[7] The toxicity is intrinsically linked to their metabolic activation in the liver to reactive pyrrolic metabolites that damage cellular macromolecules.[1] The available evidence strongly indicates that this compound is more directly toxic than its N-oxide form.[11] However, the potential for in vivo reduction of the N-oxide to the more toxic parent alkaloid means it cannot be considered non-toxic.[11][12] The mechanisms of toxicity involve the induction of ER stress and mitochondrial-mediated apoptosis. A thorough understanding of these activities and the standardized protocols for their assessment is crucial for the protection of public health, the safety evaluation of herbal products, and for guiding future research in toxicology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. cfmot.de [cfmot.de]

- 5. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. plantaanalytica.com [plantaanalytica.com]

- 9. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Mechanism of (+)-Lycopsamine Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, poses a significant risk of hepatotoxicity to both humans and livestock. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced liver injury. The primary mechanism involves metabolic activation by hepatic cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive pyrrolic metabolites. These electrophilic intermediates readily form adducts with cellular macromolecules, including proteins and DNA, initiating a cascade of cytotoxic events. Key downstream effects include the induction of oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, culminating in hepatocyte apoptosis and necrosis. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate further research and the development of potential therapeutic interventions.

Introduction

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring toxins produced by thousands of plant species worldwide. Contamination of food, herbal remedies, and animal feed with PA-containing plants is a global health concern. This compound, a monoester PA, is frequently implicated in cases of PA-induced liver injury, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS), liver fibrosis, and even hepatocellular carcinoma. Understanding the intricate molecular mechanisms of this compound hepatotoxicity is paramount for risk assessment, diagnosis, and the development of effective countermeasures.

Core Mechanism of Hepatotoxicity

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic bioactivation in the liver.

Metabolic Activation by Cytochrome P450

Upon ingestion, this compound is transported to the liver, where it undergoes metabolic activation primarily by cytochrome P450 enzymes, particularly isoforms like CYP3A4. This process involves the dehydrogenation of the necine base of the alkaloid, resulting in the formation of highly reactive and electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites are potent alkylating agents that can covalently bind to cellular nucleophiles.

Formation of Macromolecular Adducts

The reactive pyrrolic metabolites of this compound readily form adducts with cellular macromolecules such as proteins and DNA. The formation of these adducts is a critical initiating event in the cascade of toxicity. Protein adduct formation can impair the function of essential enzymes and structural proteins, leading to cellular dysfunction. DNA adducts, on the other hand, are genotoxic and can lead to mutations and the initiation of carcinogenesis.

Induction of Cellular Stress and Apoptosis

The formation of macromolecular adducts and the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), trigger a multi-faceted cellular stress response, which includes:

-

Oxidative Stress: The metabolic activation of this compound and the subsequent cellular damage lead to the excessive production of reactive oxygen species (ROS). This overwhelms the cellular antioxidant defense mechanisms, resulting in oxidative stress. ROS can directly damage lipids, proteins, and DNA, further exacerbating cellular injury.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of adducted and misfolded proteins in the ER disrupts its normal function, leading to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can switch the UPR from a pro-survival to a pro-apoptotic response. One of the key pathways implicated is the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][2]

-

Mitochondrial Dysfunction: Mitochondria are major targets of this compound-induced toxicity. Oxidative stress and ER stress can both lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3]

These cellular stress pathways converge to activate apoptotic signaling cascades. The intrinsic (mitochondrial) pathway of apoptosis is a major contributor, involving the activation of caspase-9 and the subsequent executioner caspase-3. The cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis. Studies on the combined effects of intermedine (B191556) and lycopsamine have also highlighted the involvement of the Bax/caspase-3/caspase-9/cl-PARP pathway in mitochondrial apoptosis.[1]

Data Presentation

While specific in vivo toxicity data for this compound is limited in publicly available literature, data from studies on the combined effects of intermedine and lycopsamine, as well as on other pyrrolizidine alkaloids, provide valuable insights.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids on Human Hepatocytes (HepD Cells)

| Compound | Concentration (µg/mL) | Cell Viability (%) |

| Intermedine | 75 | 48.8 |

| 100 | 24.9 | |

| Lycopsamine | 75 | 47.0 |

| 100 | 23.5 | |

| Intermedine + Lycopsamine | 75 | 32.9 |

| 100 | 19.3 | |

| Data extracted from a study on the combined hepatotoxicity of intermedine and lycopsamine.[3] |

Table 2: In Vivo Acute Liver Toxicity of Retrorsine (B1680556) (a related PA) in Rodents

| Species | Predicted BMDL₅ (mg/kg bw) | Predicted BMD Confidence Interval (mg/kg bw) |

| Mouse | 24.1 | 24.1 - 88.5 |

| Rat | 79.9 | 79.9 - 104 |

| BMDL₅ represents the lower confidence limit of the benchmark dose for a 5% increase in liver toxicity. Data from a physiologically based toxicokinetic (PBTK) model for retrorsine.[4][5] |

Table 3: Histopathological Findings in Rats Treated with Monocrotaline (a related PA)

| Monocrotaline Dose (mmol/kg) | Coagulative Necrosis | Hemorrhage |

| 0.32 | + | - |

| 0.50 | ++ | + |

| 0.70 | +++ | ++ |

| 0.80 (pure) | +++ | +++ |

| Qualitative scoring of liver lesions 24 hours after administration. (+) mild, (++) moderate, (+++) severe.[6] |

Experimental Protocols

In Vivo Hepatotoxicity Study in Rodents (Adapted from Monocrotaline and Retrorsine Studies)

This protocol provides a general framework for inducing and assessing PA-induced hepatotoxicity in a rodent model.

4.1.1. Animal Model

-

Species: Male Sprague-Dawley or Wistar rats (200-250 g) or male C57BL/6 mice (8-10 weeks old).

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

4.1.2. Dosing

-

Test Substance: this compound (or other PA) dissolved in an appropriate vehicle (e.g., sterile saline, water, or 0.5% carboxymethylcellulose).

-

Administration: Administer the test substance via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

Dosage: A dose-range finding study is recommended. Based on related PAs, doses for acute toxicity studies in rats could range from 30 to 100 mg/kg. For mice, doses might be in a similar or slightly higher range.[7][8]

-

Control Group: Administer the vehicle alone to the control group.

4.1.3. Monitoring and Sample Collection

-

Clinical Observations: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.

-

Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-dosing), anesthetize the animals.[6]

-

Blood Collection: Collect blood via cardiac puncture for serum biochemical analysis.

-

Tissue Collection: Euthanize the animals and perform a necropsy. Harvest the liver and other organs. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

-

4.1.4. Endpoint Analysis

-

Serum Biochemistry: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) as markers of liver injury.[9][10]

-

Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for pathological changes such as necrosis, apoptosis, inflammation, sinusoidal dilation, and fibrosis.[11]

-

Biochemical Assays on Liver Homogenates:

-

Measure levels of oxidative stress markers (e.g., malondialdehyde, reduced glutathione).

-

Assess activities of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).

-

-

Molecular Analysis:

-

Western Blotting: Analyze the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) and ER stress (e.g., GRP78, CHOP).

-

RT-qPCR: Analyze the gene expression of relevant markers.

-

In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of hepatocytes in culture.

4.2.1. Cell Culture

-

Cell Line: Human hepatoma cell lines such as HepG2 or HepaRG, or primary hepatocytes.

-

Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

4.2.2. Assay Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control group.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in liver tissue or cultured hepatocytes treated with this compound.

4.3.1. Protein Extraction

-

Tissue Homogenization: Homogenize snap-frozen liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Cell Lysis: For cultured cells, wash with ice-cold PBS and lyse directly in the culture dish with RIPA buffer.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

4.3.2. SDS-PAGE and Immunoblotting

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualization of Core Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound hepatotoxicity.

References

- 1. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dtsc.ca.gov [dtsc.ca.gov]

- 3. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Read-Only Case Details Reviewed: Jan 2010 [askjpc.org]

(+)-Lycopsamine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Prevalent Pyrrolizidine (B1209537) Alkaloid in the Boraginaceae Family

Introduction

(+)-Lycopsamine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites widely distributed throughout the plant kingdom, with a significant presence in the Boraginaceae family.[1][2] These compounds are infamous for their hepatotoxicity, posing a considerable risk to both livestock and humans through the consumption of contaminated plants and derived food products like honey and milk.[1][3] Despite their toxicity, certain PAs, including this compound, have garnered interest for their potential pharmacological activities, such as anticancer and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, distribution within the Boraginaceae, detailed experimental protocols for its study, and its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, toxicology, and drug development.

Chemical Profile

-

IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[6]

-

CAS Number: 10285-07-1[6]

-

Structure: this compound is an ester alkaloid composed of a necine base, retronecine (B1221780), and a necic acid, viridifloric acid.[8] The presence of a 1,2-unsaturated necine base is a key structural feature responsible for its toxicity.[9] It often co-occurs with its N-oxide derivative, this compound N-oxide, which is considered a less toxic precursor that can be converted to the toxic form in the liver.[3][10]

Distribution and Quantification in Boraginaceae

This compound and its N-oxide are found in numerous species within the Boraginaceae family. The concentration of these alkaloids can vary significantly depending on the plant species, the specific organ, and developmental stage.[10][11] The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound and its N-oxide in select Symphytum species.

| Species | Plant Part | Compound | Concentration (µg/g dry weight) | Analytical Method |

| Symphytum officinale (Comfrey) | Roots | Lycopsamine N-oxide | 370 - 1610 | LC-MS/MS |

| Symphytum officinale (Comfrey) | Leaves | Lycopsamine N-oxide | 26 - 110 | LC-MS/MS |

| Symphytum x uplandicum | - | Lycopsamine | Present | - |

| Symphytum tuberosum | - | Echimidine (related PA) | Present | - |

Table 2: Concentration of this compound and related PAs in other Boraginaceae species.

| Species | Plant Part | Compound(s) | Concentration (µg/g) | Analytical Method |

| Arnebia euchroma | - | Lycopsamine N-oxide | 6.93–111.75 | UHPLC-MS/MS |

| Arnebia guttata | - | Intermedine N-oxide (isomer) | 185.63–319.85 | UHPLC-MS/MS |

| Lithospermum erythrorhizon | - | Echimidine N-oxide (related PA) | 28.47–238.79 | UHPLC-MS/MS |

| Heliotropium indicum | Inflorescences | Total PAs | >70% of total plant alkaloids | GC-MS |

| Borago officinalis (Borage) | Seeds | Lycopsamine | Minute amounts | - |

Biosynthesis of this compound

The biosynthesis of lycopsamine-type pyrrolizidine alkaloids is a complex process that originates from amino acid metabolism. The core pathway involves the formation of the necine base from polyamines, followed by esterification with a necic acid.

Caption: Biosynthesis of this compound from precursors.

The initial step, catalyzed by homospermidine synthase (HSS), is the formation of homospermidine from putrescine and spermidine.[10] Homospermidine is then oxidized and cyclized to form the initial necine base, trachelanthamidine, which is further converted to retronecine.[6] Separately, the necic acid moiety, viridifloric acid, is derived from the amino acid L-isoleucine.[8] Finally, retronecine and viridifloric acid undergo esterification to form this compound, which can then be N-oxidized to this compound N-oxide.[6]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

The following is a generalized protocol for the extraction and purification of this compound and its N-oxide from Boraginaceae plant material, primarily based on methods for Symphytum officinale.

-

Sample Preparation:

-

Air-dry the plant material (e.g., roots, leaves) at room temperature.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Weigh approximately 10 g of the powdered plant material.

-

Macerate the powder with 100 mL of methanol (B129727) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process on the residue two more times.

-

Combine the methanolic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.

-

Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.

-

Make the aqueous layer alkaline (pH 9-10) by adding concentrated ammonium (B1175870) hydroxide.

-

Extract the alkaloids from the alkaline solution with 3 x 50 mL of chloroform (B151607).

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield the crude alkaloid fraction.

-

-

Purification (Column Chromatography):

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

-

Apply the dissolved sample to the column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.

-

Combine fractions containing this compound.

-

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines the analytical procedure for the quantification of this compound.

-

Sample Preparation for Analysis:

-

Accurately weigh about 1 g of powdered plant material.

-

Extract with 10 mL of 0.05 M sulfuric acid in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction on the residue.

-

Combine the supernatants and pass through a conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with water.

-

Elute the alkaloids with methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its N-oxide.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound.

-

Analyze the prepared samples and quantify the concentration based on the calibration curve.

-

Caption: General workflow for this compound analysis.

Biological Activities and Signaling Pathways

The primary biological activity of this compound is its hepatotoxicity, which is a consequence of its metabolic activation in the liver to reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cell damage and apoptosis.[12]

Recent studies have also highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis and autophagy in human lung cancer cells.[4]

Lycopsamine-Induced Apoptosis Signaling Pathway

The cytotoxic effects of this compound are mediated through the induction of apoptosis, involving both the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.

Caption: Lycopsamine-induced apoptosis signaling pathway.

Exposure to this compound leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction.[9] This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[9]

Simultaneously, this compound induces ER stress, activating the PERK/eIF2α/ATF4/CHOP signaling cascade, which is another pathway that converges on the induction of apoptosis.[9][12]

Conclusion

This compound is a significant secondary metabolite in the Boraginaceae family with dual implications. Its inherent toxicity necessitates careful monitoring and regulation in food and herbal products. Conversely, its pro-apoptotic and other biological activities present opportunities for drug discovery and development. This guide provides a foundational resource for researchers, offering a summary of its chemical properties, distribution, biosynthesis, and detailed methodologies for its study, thereby facilitating further investigation into this important natural product.

References

- 1. bfr.bund.de [bfr.bund.de]

- 2. Detoxification of comfrey (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lycopsamine inhibits the proliferation of human lung cancer cells via induction of apoptosis and autophagy and suppression of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Lycopsamine: A Technical Guide for Researchers

CAS Number: 10285-07-1

This technical guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for the pyrrolizidine (B1209537) alkaloid, (+)-Lycopsamine. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development.

Chemical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably in the Boraginaceae family. It is often found alongside its N-oxide derivative. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10285-07-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₅NO₅ | [1][3][5] |

| Molecular Weight | 299.36 g/mol | [1][3][5] |

| IUPAC Name | [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | [1][3] |

| Synonyms | Lycopsamine, Retronecine 9-((-)-viridiflorate) | [2][3] |

| Melting Point | 41-44°C | [4] |

| Boiling Point | 463.3±45.0 °C (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Ethanol | [4] |

| Appearance | Off-White Solid | [4] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its hepatotoxicity and potential anticancer effects being the most studied.

Hepatotoxicity

This compound is a known hepatotoxin.[6] Its toxicity is primarily mediated by metabolic activation in the liver by cytochrome P450 enzymes. This process leads to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules like proteins and DNA, causing cellular damage, oxidative stress, and apoptosis. This can ultimately lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[7]

A proposed mechanism for the combined hepatotoxicity of intermedine (B191556) (a stereoisomer of lycopsamine) and lycopsamine involves the induction of endoplasmic reticulum (ER) stress. This leads to an increase in intracellular Ca²⁺ and the activation of the PERK/eIF2α/ATF4/CHOP apoptosis pathway.[3][5] Additionally, the toxicity is associated with a burst of intracellular reactive oxygen species (ROS) and the activation of the mitochondrial apoptosis pathway, involving Bax, caspase-9, and caspase-3.[3]

References

- 1. Lycopsamine inhibits the proliferation of human lung cancer cells via induction of apoptosis and autophagy and suppression of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

The In Vivo Genotoxicity of (+)-Lycopsamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Lycopsamine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family. Pyrrolizidine alkaloids as a class are recognized for their potential hepatotoxicity and genotoxicity, posing a significant concern for human health through contamination of food, herbal remedies, and animal feed. The genotoxic effects of PAs are not direct; they require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular macromolecules, most notably DNA, to form DNA adducts. This action is the primary initiating event for their mutagenic and carcinogenic effects, which include DNA cross-linking, DNA breaks, sister chromatid exchange, micronuclei formation, and chromosomal aberrations.[1]

While the class of PAs is broadly considered genotoxic, substantial evidence from comparative in vitro studies indicates that this compound is among the least potent genotoxic agents within this group.[2][3] Its genotoxic potential is significantly lower than that of cyclic diester PAs like retrorsine (B1680556) and open diester PAs such as riddelliine and lasiocarpine.[2] Transcriptomic analyses in human liver cell models further support this, showing that this compound, unlike more potent PAs, does not significantly perturb signaling pathways related to cell cycle regulation and DNA damage repair.[4][5]

Despite the extensive in vitro characterization, specific quantitative in vivo genotoxicity data for this compound from standard rodent assays (e.g., micronucleus test, comet assay) is notably scarce in publicly available literature. The primary positive in vivo finding comes from the Drosophila melanogaster Somatic Mutation and Recombination Test (SMART), which indicated a positive genotoxic effect.[1] This whitepaper provides a comprehensive overview of the current state of knowledge, detailing the established mechanism of PA genotoxicity, presenting the available comparative data for this compound, and outlining the detailed experimental protocols for key in vivo genotoxicity assays relevant to the assessment of such compounds.

Mechanism of Pyrrolizidine Alkaloid Genotoxicity

The genotoxicity of this compound, like other PAs, is dependent on its metabolic bioactivation. The process begins in the liver and results in the formation of highly reactive electrophiles that damage DNA.

-

Metabolic Activation: PAs are converted by hepatic cytochrome P450 enzymes into reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHP-esters).[1][6]

-

DNA Adduct Formation: These reactive metabolites are strong electrophiles that readily bind to nucleophilic sites on DNA bases, forming DHP-derived DNA adducts.[1] This is considered the primary mechanism for the initiation of carcinogenesis.[1]

-

Cellular Consequences: The formation of these adducts can lead to a cascade of genotoxic events, including DNA strand breaks, chromosomal aberrations, and gene mutations.[1] The signature mutation type associated with PAs is the G:C to T:A transversion.[1]

Quantitative Data Presentation

As of this review, specific dose-response data from in vivo rodent micronucleus, comet, or chromosomal aberration assays for this compound are not available in the peer-reviewed literature. The primary in vivo evidence is a qualitative positive result in the Drosophila wing spot test.[1]

However, robust in vitro studies have consistently ranked this compound as having low genotoxic potency relative to other PAs. The following table summarizes benchmark dose (BMDL) values from a key study in metabolically competent human liver cells, where a lower BMDL value indicates higher genotoxic potency.[2]

| Table 1: Comparative In Vitro Genotoxicity of Pyrrolizidine Alkaloids | |

| Pyrrolizidine Alkaloid | Genotoxicity Marker |

| This compound | γH2AX (DNA double-strand breaks) |

| p53 (DNA damage response) | |

| Retrorsine (Cyclic Diester) | γH2AX |

| p53 | |

| Riddelliine (Open Diester) | γH2AX |

| p53 | |

| Lasiocarpine (Open Diester) | γH2AX |

| p53 | |

| Monocrotaline (Cyclic Diester) | γH2AX |

| p53 | |

| Data extracted from Haas et al., 2023. "No significant response" indicates that a reliable BMDL could not be determined within the tested concentrations due to weak effects. |

Detailed Experimental Protocols

The following sections describe the standard methodologies for key in vivo genotoxicity assays that are used to evaluate compounds like this compound.

Rodent Bone Marrow Micronucleus Test (OECD 474)

This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei containing chromosome fragments or whole chromosomes.[6][7]

Experimental Workflow:

Methodology:

-

Animal Model: Typically male and/or female mice or rats.

-

Dosing: The test compound is administered, usually via the intended route of human exposure, at a minimum of three dose levels. Dosing is often repeated (e.g., two or three administrations at 24-hour intervals). A vehicle control and a positive control group are required.

-

Sample Collection: Approximately 24 hours after the final dose, bone marrow is flushed from the femur or tibia, or peripheral blood is collected.[6]

-

Slide Preparation: Bone marrow cells are centrifuged, and a smear is prepared on a glass slide. For peripheral blood, smears are made directly.

-

Staining: Slides are stained with a dye that differentiates polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes.

-

Scoring: Under a microscope, at least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to total erythrocytes is also calculated as a measure of bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. The data are statistically analyzed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.

In Vivo Alkaline Comet Assay (OECD 489)

The Comet assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells from virtually any tissue.[8][9]

Methodology:

-

Animal Model & Dosing: Rodents are treated with the test compound at three or more dose levels, plus vehicle and positive controls. The dosing regimen is typically short, often 2-3 daily doses.

-

Tissue Collection & Cell Isolation: At a suitable time after the final dose (e.g., 2-6 hours), animals are euthanized, and target organs (e.g., liver, kidney, stomach) are collected.[10][11] Tissues are minced and/or treated with enzymes to produce a single-cell suspension.

-

Embedding: The isolated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nuclear proteins, leaving behind supercoiled DNA nucleoids.

-

Alkaline Unwinding & Electrophoresis: Slides are placed in a horizontal gel electrophoresis tank filled with a high pH buffer (pH >13) to unwind the DNA. An electric field is then applied.

-

Staining & Visualization: After electrophoresis, slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green). Comets are visualized using a fluorescence microscope.

-

Scoring: Image analysis software is used to quantify the amount of DNA that has migrated from the nucleoid (the "comet head") into the "comet tail." Common metrics include % Tail DNA and Tail Moment. At least 50-100 cells are scored per sample.

-

Data Analysis: A statistically significant, dose-dependent increase in the mean % Tail DNA (or other chosen metric) indicates a positive result.

Drosophila Somatic Mutation and Recombination Test (SMART)

The SMART assay, specifically the wing spot test, detects the loss of heterozygosity in somatic cells of the fruit fly Drosophila melanogaster, which can be caused by gene mutation, chromosome aberration, or mitotic recombination.[1][4]

Methodology:

-

Genetic Crosses: Two specific fly strains with recessive wing cell markers, such as multiple wing hairs (mwh) and flare (flr), are crossed. This produces trans-heterozygous larvae (mwh + / + flr).

-

Larval Exposure: Third-instar larvae are exposed to the test substance, typically by adding it to their food medium.[5]

-

Development: The larvae consume the food, and the test compound is metabolized. If genotoxic, it can induce genetic changes in the imaginal disc cells that will later form the adult wings.

-

Scoring: Adult flies that emerge are collected, and their wings are mounted on slides and examined under a microscope.

-

Endpoint Analysis: The wings are scored for the presence of mosaic spots.

-

Small single spots (either mwh or flr): Indicate gene mutation or chromosomal deletion.

-

Large single spots (either mwh or flr): Can result from mitotic recombination.

-

Twin spots (an adjacent mwh and flr spot): Unambiguously indicate mitotic recombination.[12]

-

-

Data Analysis: The frequencies of the different spot types are recorded and statistically compared to a concurrent negative control group. A significant increase in spot frequency indicates a positive genotoxic or recombinogenic effect.[5]

Conclusion

The weight of evidence indicates that this compound is a pyrrolizidine alkaloid with low genotoxic potential compared to other members of its class. While the fundamental mechanism of PA genotoxicity—requiring metabolic activation to form DNA-reactive metabolites—applies to lycopsamine, in vitro studies consistently demonstrate that it is a weak inducer of DNA damage and does not significantly activate key DNA damage response pathways at concentrations where other PAs are highly active.

The single positive in vivo result from the Drosophila SMART assay suggests a potential for genotoxic activity, but the lack of data from standard mammalian in vivo assays, such as the micronucleus and comet assays, represents a significant data gap. It is plausible that the metabolic and detoxification pathways in mammals handle this compound more efficiently than other PAs, preventing significant levels of reactive metabolites from reaching target DNA in vivo. However, without direct testing, this remains speculative.

For drug development professionals and researchers, this compound should be handled with the caution appropriate for a member of a known class of genotoxins. Any risk assessment should acknowledge its comparatively low in vitro potency while recognizing the existing in vivo data gap. Further studies employing the standard in vivo protocols detailed in this guide are necessary to definitively characterize the mammalian genotoxic risk of this compound.

References

- 1. Somatic mutation and recombination tests - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Somatic mutation and recombination test in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose-Response Assessment of Four Genotoxic Chemicals in a Combined Mouse and Rat Micronucleus and Comet Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Genotoxicity and cytotoxicity evaluation of two thallium compounds using the Drosophila wing somatic mutation and recombination test - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Lycopsamine in Herbal Supplements and Honey: An In-depth Technical Guide on Occurrence, Analysis, and Toxicological Implications

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by thousands of plant species, posing a significant health risk due to their hepatotoxic, genotoxic, and carcinogenic properties. (+)-Lycopsamine, a 1,2-unsaturated retronecine-type PA, is a frequent contaminant in the human food chain. Its presence is particularly notable in herbal supplements derived from PA-producing plants like comfrey (B1233415) and borage, and in honey from bees foraging on these plants. This technical guide provides a comprehensive overview of the occurrence of this compound in these matrices, details the validated analytical methodologies for its quantification, and explores its mechanisms of toxicity, including relevant cellular signaling pathways. This document serves as a critical resource for professionals engaged in food safety, natural product research, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are secondary metabolites that plants, primarily from the Boraginaceae, Asteraceae, and Fabaceae families, produce as a defense mechanism against herbivores.[1] Over 600 PAs and their N-oxides have been identified in more than 6,000 plant species.[1][2] The consumption of PAs is a major public health concern due to their established link to liver diseases and their classification as potentially carcinogenic to humans.[1][3]

This compound and its stereoisomer, intermedine, are common monoester PAs frequently found in plants such as comfrey (Symphytum officinale), borage (Borago officinalis), and various species that are unintentionally co-harvested with crops.[4][5][6] Contamination of herbal supplements can occur through the use of these plants as ingredients or through accidental inclusion of PA-containing weeds.[7] Honey becomes contaminated when bees collect nectar and pollen from PA-producing flora.[8] Given the severe toxicity associated with PAs, sensitive analytical methods and a thorough understanding of their biological effects are crucial for risk assessment and ensuring consumer safety.[3][9]

Quantitative Occurrence of this compound

The concentration of this compound and related PAs can vary dramatically depending on the plant species, part of the plant used, geographical origin, and harvesting and processing methods.

In Herbal Supplements

Certain herbal products are known to contain high levels of PAs. Comfrey and borage are two of the most well-documented sources. The use of comfrey in dietary supplements has been advised against by the FDA due to its PA content.[10]

Table 1: Quantitative Occurrence of this compound and Related PAs in Herbal Products

| Herbal Product | Plant Part | Analyte(s) | Concentration Range | Reference(s) |

|---|---|---|---|---|

| Comfrey (Symphytum spp.) | Root | Total PAs (incl. lycopsamine) | 100 - 8320 µg/g (0.01% - 0.83%) | [11][12] |

| Comfrey (Symphytum spp.) | Leaf | Total PAs (incl. lycopsamine) | 4.5 - 2200 µg/g (0.00045% - 0.22%) | [11][13] |

| Comfrey (Symphytum officinale) | Leaf | Lycopsamine | 0.018 mg/g (18 µg/g) | [6] |

| Borage (Borago officinalis) | Herb Mixtures | Total PAs (incl. lycopsamine N-oxide) | Average of ~200 µg/kg | [5] |

| Borage (Borago officinalis) | Frozen Herb | Total PAs (incl. lycopsamine N-oxide) | Up to 770 µg/kg |[5] |

In Honey

Honey contamination is a direct reflection of the flora available to foraging bees. Regions with a high prevalence of plants like Echium spp. (Viper's Bugloss) or Eupatorium spp. often produce honey with detectable levels of PAs, including lycopsamine.[14][15]

Table 2: Quantitative Occurrence of this compound and Related PAs in Honey

| Honey Type / Origin | Analyte(s) | Concentration Range | Reference(s) |

|---|---|---|---|

| European Union | Lycopsamine | 2.3 - 22.5 µg/kg | [16] |

| European Union | Intermedine & Lycopsamine | 2.2 - 23.3 µg/kg | [16] |

| Raw Honey (from Eupatorium spp. areas) | Lycopsamine-type PAs | 0 - 625 µg/kg | [14][15] |

| New Zealand | Lycopsamine | Identified as a typical PA type | [17][18] |

| Polish Honey (Polyfloral) | Total PAs | Up to 52.4 µg/kg | [8] |

| Echium Honey | Lycopsamine-type PAs | Trace amounts (<0.2%) |[14] |

Experimental Protocols for Quantification

The accurate quantification of this compound at trace levels in complex matrices like herbal supplements and honey requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard.[7][19]

General Analytical Methodology: SPE-LC-MS/MS

The following protocol is a synthesized representation of validated methods for PA analysis.[8][19][20]

1. Sample Preparation and Extraction:

-

Weigh a homogenized test portion of the sample (e.g., 1-2 g of honey or powdered herbal material) into a centrifuge tube.

-

Add an acidic extraction solution (e.g., 10 mL of 0.05 M sulfuric acid).

-

Vortex thoroughly and extract using an ultrasonic bath or mechanical shaker for a specified time (e.g., 60 minutes).

-

Centrifuge the mixture at high speed (e.g., 8000 rpm for 5-10 minutes) to separate the supernatant from solid residues.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol (B129727) followed by deionized water.

-

Load the acidic supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with deionized water and then methanol to remove interfering matrix components.

-

Dry the cartridge thoroughly under vacuum or a stream of nitrogen.

3. Elution:

-

Elute the retained PAs from the SCX cartridge using a freshly prepared basic solvent (e.g., 10 mL of 5% ammonia (B1221849) in methanol).

-

Collect the eluate.

4. Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).[20]

-

Reconstitute the dry residue in a specific volume (e.g., 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Instrumental Analysis:

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 mm × 100 mm, 1.8 µm).[19]

-

Mobile Phase: A binary gradient elution system is employed.

-

Solvent A: Ammonium formate (B1220265) (e.g., 2.5-5 mM) and formic acid (e.g., 0.05-0.1%) in water.[19][20]

-

Solvent B: Ammonium formate and formic acid in methanol or acetonitrile (B52724) at the same concentrations.[19][20]

-

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[19][21]

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[21] Specific precursor-to-product ion transitions are monitored for this compound ([M+H]⁺ at m/z 300) and its N-oxide ([M+H]⁺ at m/z 316).[21]

References

- 1. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bfr.bund.de [bfr.bund.de]

- 4. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CVUA Stuttgart | Pyrrolizidine Alkaloids i... [ua-bw.de]

- 6. Frontiers | Detoxification of comfrey (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties [frontiersin.org]

- 7. Pyrrolizidine Alkaloids and Dietary Supplements. Are Your Products At Risk? - Eurofins USA [eurofinsus.com]

- 8. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. consumerlab.com [consumerlab.com]

- 11. Pyrrolizidine Alkaloids in Comfrey [comfreycentral.com]

- 12. Comfrey and Pyrrolizidine Alkaloids: Research [nantahala-farm.com]

- 13. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]

- 17. Characterization and Lifetime Dietary Risk Assessment of Eighteen Pyrrolizidine Alkaloids and Pyrrolizidine Alkaloid N-Oxides in New Zealand Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization and Lifetime Dietary Risk Assessment of Eighteen Pyrrolizidine Alkaloids and Pyrrolizidine Alkaloid N-Oxides in New Zealand Honey | MDPI [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. bfr.bund.de [bfr.bund.de]

- 21. benchchem.com [benchchem.com]

Pharmacological Profile of (+)-Lycopsamine: A Technical Guide

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Boraginaceae family. As with many PAs, it has been associated with hepatotoxicity. However, recent research has unveiled a more complex pharmacological profile, suggesting potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, detailing its effects on cancer cells, its interaction with specific cellular receptors, and its toxicological considerations. The information is presented for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key cellular pathways.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects, particularly against human lung adenocarcinoma cells (A549). The primary mechanisms underlying this activity are the induction of apoptosis and autophagy, as well as the modulation of the cell cycle and inflammatory signaling.

Effects on A549 Human Lung Cancer Cells

Studies have shown that this compound inhibits the proliferation of A549 cells in a dose-dependent manner. This inhibitory action is attributed to a multi-faceted impact on cellular processes leading to cell death and the cessation of cell division.

Table 1: Summary of Anticancer Activities of this compound in A549 Cells

| Activity | Observed Effect | Key Protein Markers |

| Apoptosis Induction | Increased programmed cell death.[1] | Upregulation of Bax, Downregulation of Bcl-2.[1] |

| Autophagy Induction | Formation of autophagosomes.[1][2] | Upregulation of LC3-I, LC3-II, and Beclin-1.[1] |

| Cell Cycle Arrest | Inhibition of cell cycle progression at the G2/M checkpoint.[1] | Not specified. |

| Immunomodulation | Suppression of Interleukin-2 (B1167480) (IL-2) expression.[1] | Downregulation of IL-2. |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

This compound promotes apoptosis in A549 cells by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of Bax, a pro-apoptotic protein, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

References

A Technical Guide to the Total Synthesis of (+)-Lycopsamine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the total synthesis of the pyrrolizidine (B1209537) alkaloid (+)-Lycopsamine, a natural product of interest for its biological activities. The guide also explores the synthesis of its analogues, providing a comprehensive resource for researchers in medicinal chemistry and drug development. The synthesis of this compound is a multi-step process that involves the preparation of two key chiral building blocks: the necine base, (+)-retronecine, and the necic acid, (+)-viridifloric acid. These are subsequently coupled to form the final product.

Core Synthetic Strategy

The overarching strategy for the total synthesis of this compound hinges on a convergent approach, where the two main fragments, the necine base and the necic acid, are synthesized separately and then joined in a final esterification step. This modular approach allows for the synthesis of various analogues by modifying either the necine base or the necic acid component.